Potency Profile: Apol1-IN-1 Exhibits >100-fold Lower Potency than Clinical-Stage Inaxaplin Against APOL1 G1
Apol1-IN-1 inhibits the APOL1 G1 variant with an IC50 of < 250 nM in a HEK293-T-REx cell-based thallium influx assay, a standard measure of APOL1 channel function [1]. In contrast, the clinical candidate Inaxaplin (VX-147) inhibits the same G1 variant with an IC50 of 1.3 nM under comparable in vitro conditions . The structurally distinct inhibitor Apol1-IN-2 demonstrates an EC50 of 14.3 nM against G1-mediated cell death [2]. This quantitative data establishes Apol1-IN-1 as a significantly less potent, early-stage tool compound, suitable for studies where moderate target engagement is required, such as in selectivity profiling or as a control for more potent series.
| Evidence Dimension | Inhibition of APOL1 G1 variant (IC50/EC50) |
|---|---|
| Target Compound Data | < 250 nM |
| Comparator Or Baseline | Inaxaplin (VX-147): 1.3 nM (IC50); Apol1-IN-2: 14.3 nM (EC50) |
| Quantified Difference | Apol1-IN-1 is ~192-fold less potent than Inaxaplin and ~17-fold less potent than Apol1-IN-2 against G1 variant. |
| Conditions | Human HEK293-T-REx cells, Thallium influx assay (for Apol1-IN-1 and Inaxaplin); HEK293 cell death assay (for Apol1-IN-2) |
Why This Matters
The >100-fold potency difference directly informs selection for experiments requiring partial or lower target engagement, such as off-target screening or as a baseline comparator in SAR studies.
- [1] ChEMBL Database. Activity report for CHEMBL5079077: Inhibition of APOL1 G1 variant in human HEK293-T-REx cells. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=171062671 View Source
- [2] TargetMol. APOL1-IN-2 (T203030) Product Datasheet. Retrieved from https://www.targetmol.cn/compound/apol1-in-2 View Source
